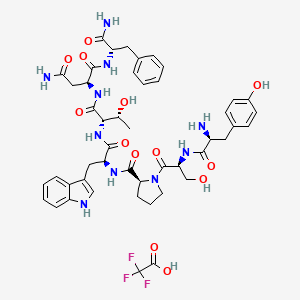

RNAIII-inhibiting peptide(TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RNAIII-inhibiting peptide(TFA) is a potent inhibitor of Staphylococcus aureus, effective in the diseases such as cellulitis, keratitis, septic arthritis, osteomylitis and mastitis.

Aplicaciones Científicas De Investigación

Application in Staphylococcus Aureus Infections

- Staphylococcus Aureus and Bone and Joint Diseases : Research by Ye et al. (2021) indicates that RNAIII inhibiting peptide (RIP) can be applied in the treatment of bone and joint diseases caused by Staphylococcus aureus infections, such as pyogenic arthritis and osteomyelitis. The study observed that RIP inhibits the adhesion of Staphylococcus aureus and the formation of early biofilm.

Understanding Molecular Mechanisms in Chronic Infections

- Chronic Infections and Biofilm Formation : Lopez-Leban et al. (2010) showed that RIP effectively treats severe polymicrobial infections, including drug-resistant staphylococci like MRSA. RIP downregulates genes involved in biofilm formation and toxin production, while upregulating genes involved in stress response, providing insights into chronic infection treatments (Lopez-Leban et al., 2010).

Insights into RNAIII and Quorum Sensing

- Link between Quorum Sensing and Virulence Gene Expression : Bronesky et al. (2016) discuss the role of RNAIII in Staphylococcus aureus, noting that it is a main effector of quorum sensing, influencing the expression of virulence factors in response to environmental and metabolic changes. This information is crucial for understanding the bacterial response and virulence regulation (Bronesky et al., 2016).

Potential in Antimicrobial Applications

- Antimicrobial Peptide Nucleic Acids (PNAs) : Studies by Hatamoto et al. (2010) and Narenji et al. (2017) highlight the use of PNAs in inhibiting gene expression and microbial growth, underscoring their potential as antimicrobial tools. These PNAs show promising effects in targeting specific bacterial genes and inhibiting their growth (Hatamoto et al., 2010); (Narenji et al., 2017).

Applications in Biofilm Infection Treatment

- Inhibiting Biofilm Formation of MRSA : Zhou et al. (2016) demonstrate that derivatives of RIP can inhibit biofilm formation and adherence of MRSA, showing potential for treating biofilm-associated infections. This study emphasizes the importance of modifying RIP to enhance its effectiveness in vivo (Zhou et al., 2016).

Exploring Novel Therapeutic Applications

- Therapeutic Potential in Various Fields : Montazersaheb et al. (2018) discuss the unique properties of PNA and its potential in gene modulation mechanisms, highlighting its applications in anti-cancer therapy and strategies against clinically important bacteria (Montazersaheb et al., 2018).

Additional Insights

- Additional studies such as those by Ma et al. (2015), Sugimoto et al. (2019), and Braffman et al. (2019) provide further insights into the applications and mechanisms of RNAIII-inhibiting peptide in various scientific and therapeutic contexts (Ma et al., 2015); (Sugimoto et al., 2019); (Braffman et al., 2019).

Propiedades

Fórmula molecular |

C₄₇H₅₇F₃N₁₀O₁₃ |

|---|---|

Peso molecular |

1027.01 |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |

SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

Secuencia |

One Letter Code: YSPWTNF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.